Boc-DL-2-aminoheptanedioic acid

Übersicht

Beschreibung

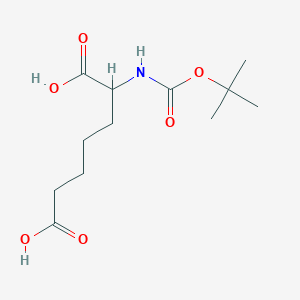

Boc-DL-2-aminoheptanedioic acid is a derivative of aspartic acid, protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and at the C-terminus with two methyl ester (OMe) groups . This compound is commonly used in proteomics research and has a molecular formula of C12H21NO6 and a molecular weight of 275.3 .

Vorbereitungsmethoden

The synthesis of Boc-DL-2-aminoheptanedioic acid typically involves the reaction of DL-alpha-aminopimelic acid with di-tert-butyl dicarbonate . This reaction is carried out under controlled conditions to ensure the protection of the amino group with the Boc group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Boc-DL-2-aminoheptanedioic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form chiral alpha-amino aldehydes using reagents like CDI/DIBAL-H.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents used in these reactions include CDI (1,1’-carbonyldiimidazole), DIBAL-H (diisobutylaluminum hydride), and TFA. Major products formed from these reactions include chiral alpha-amino aldehydes and deprotected amino acids.

Wissenschaftliche Forschungsanwendungen

Boc-DL-2-aminoheptanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of Boc-DL-2-aminoheptanedioic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Vergleich Mit ähnlichen Verbindungen

Boc-DL-2-aminoheptanedioic acid is similar to other N-protected amino acids, such as Boc-valine and Boc-leucine. its unique structure, with a heptanedioic acid backbone, distinguishes it from other protected amino acids. Similar compounds include:

- Boc-valine

- Boc-leucine

- Boc-aspartic acid

These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains and overall structure .

Biologische Aktivität

Boc-DL-2-aminoheptanedioic acid, also known as 2-aminoheptanedioic acid or α-aminopimelic acid, is an amino acid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its role in metabolism, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.30 g/mol. The compound features a carboxylic acid group and an amino group, characteristic of amino acids, which play crucial roles in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₆ |

| Molecular Weight | 261.30 g/mol |

| CAS Number | 1027776-55-1 |

| Hazard Classification | Irritant |

Metabolic Role

2-Aminoheptanedioic acid is classified as a secondary metabolite, which may serve as a signaling molecule or play a role in plant defense mechanisms. It has been detected in various foods, suggesting its potential as a biomarker for dietary intake . The compound's structure allows it to participate in metabolic pathways that are essential for cellular functions.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities. For instance, it has been studied for its effects on cell membranes and protein interactions under specific conditions, such as exposure to millimeter waves (MMW). These studies suggest that the compound could influence membrane permeability and cellular signaling pathways .

Case Studies and Research Findings

- Metabolomic Profiling : A study utilizing untargeted metabolomics revealed significant alterations in the metabolomic profiles of human keratinocytes exposed to MMW. The analysis identified several dysregulated metabolites, including those potentially linked to 2-aminoheptanedioic acid. This suggests a role for the compound in modulating cellular responses to environmental stressors .

- Biomarker Research : The presence of 2-aminoheptanedioic acid in beverages and fruits highlights its potential as a biomarker for dietary habits. This aspect is crucial for understanding its implications in nutrition and health .

- Protein Interaction Studies : Research has shown that 2-aminoheptanedioic acid can affect protein aggregation processes. Specifically, it was noted that this compound could serve as a longer substitute for amino acids like Asp and Glu in certain biochemical contexts, potentially influencing protein stability and function .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQLJOHYATVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.